1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene
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Overview
Description
1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene typically involves the introduction of the benzyloxy, chloro, and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzene derivative undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include halogenation, nucleophilic substitution, and protection-deprotection steps to achieve the final product. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a benzene derivative without the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid derivatives, while substitution reactions can lead to a variety of substituted benzene compounds .
Scientific Research Applications
1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe in studying biological systems and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzene
- 1-(Benzyloxy)-3-bromo-5-(trifluoromethyl)benzene
- 1-(Benzyloxy)-3-iodo-5-(trifluoromethyl)benzene
Comparison: Compared to its analogs, 1-(Benzyloxy)-3-chloro-5-(trifluoromethyl)benzene is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-chloro-3-phenylmethoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c15-12-6-11(14(16,17)18)7-13(8-12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRZZASNQPSVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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